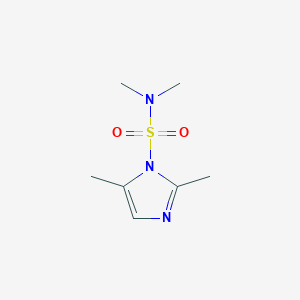![molecular formula C7H3Cl2N3 B12833477 3,8-Dichloropyrido[2,3-b]pyrazine](/img/structure/B12833477.png)
3,8-Dichloropyrido[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dichloropyrido[2,3-b]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings This compound is characterized by the presence of two chlorine atoms at the 3rd and 8th positions of the fused ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dichloropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrido[3,2-b]pyrazine-2,3-dione with thionyl chloride in the presence of N,N-dimethylformamide (DMF) as a catalyst. The reaction is carried out under reflux conditions for 24 hours, followed by the removal of the solvent and addition of water to isolate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Dichloropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[2,3-b]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
3,8-Dichloropyrido[2,3-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the biological activity of heterocyclic compounds, including antimicrobial and anticancer properties
Mécanisme D'action
The mechanism of action of 3,8-Dichloropyrido[2,3-b]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key proteins or nucleic acids within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloropyrido[2,3-b]pyrazine: Similar in structure but with chlorine atoms at the 2nd and 3rd positions.
6,8-Dichloropyrido[2,3-b]pyrazine: Chlorine atoms are located at the 6th and 8th positions.
Uniqueness
3,8-Dichloropyrido[2,3-b]pyrazine is unique due to the specific positioning of its chlorine atoms, which can influence its reactivity and the types of derivatives that can be synthesized from it
Propriétés
Formule moléculaire |
C7H3Cl2N3 |
|---|---|
Poids moléculaire |
200.02 g/mol |
Nom IUPAC |
3,8-dichloropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-1-2-10-7-6(4)11-3-5(9)12-7/h1-3H |
Clé InChI |
OJIYKCDIZRVNIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=C1Cl)N=CC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Amino-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12833464.png)
![1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B12833471.png)


